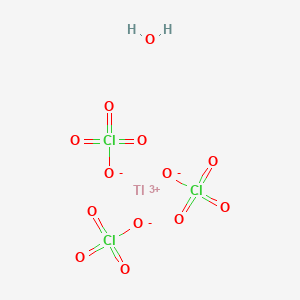

Thallium(III) perchlorate hydrate

Beschreibung

Contextual Overview of Thallium(III) Chemistry

Thallium, a post-transition metal in group 13 of the periodic table, primarily exists in two oxidation states: +1 and +3. wikipedia.orgnumberanalytics.com The +3 oxidation state, characteristic of thallium(III) compounds, is a potent oxidizing agent. wikipedia.orgnumberanalytics.com This is a key feature of its chemical behavior and a primary reason for its use in various chemical transformations. researchgate.netthieme-connect.com The chemistry of thallium(III) is often compared to that of other group 13 elements like aluminum(III), though it exhibits distinct properties. wikipedia.org

Thallium(III) compounds are known to participate in a variety of reactions in organic synthesis, including oxidations and cyclizations. numberanalytics.comthieme-connect.com For instance, thallium(III) salts have been employed in the oxidative rearrangement of ketones and the ring contraction of alkenes. thieme-connect.com The reactivity of thallium(III) is significantly influenced by the counterion it is paired with. Commercially available and commonly used thallium(III) salts include thallium(III) acetate (B1210297) (TTA), thallium(III) nitrate (B79036) trihydrate (TTN), and thallium(III) trifluoroacetate (B77799) (TTFA). thieme-connect.com

The coordination chemistry of thallium(III) is also a significant aspect of its chemical profile. In the +3 oxidation state, thallium tends to form complexes with well-defined geometries, often tetrahedral or octahedral, depending on the nature of the ligands. numberanalytics.com

Table 1: Common Thallium(III) Salts in Organic Synthesis

| Compound Name | Abbreviation | Common Applications |

| Thallium(III) acetate | TTA | Oxidative rearrangements |

| Thallium(III) nitrate trihydrate | TTN | Ring contraction of alkenes |

| Thallium(III) trifluoroacetate | TTFA | Oxidative cyclizations |

Significance of Perchlorate (B79767) Counterions in Metal Hydrate (B1144303) Studies

The perchlorate anion (ClO₄⁻) plays a crucial role in the study of metal hydrates. As the conjugate base of the strong perchloric acid, perchlorate is a very weakly coordinating anion. wikipedia.org This property is highly significant in coordination chemistry because it minimizes interference from the counterion when studying the properties of a metal cation and its direct interaction with water molecules in a hydrated complex. wikipedia.org

The low coordinating ability of perchlorate allows for the isolation and study of aquo complexes, where water molecules act as ligands. wikipedia.org For many transition metals, such as iron(II), cobalt(II), nickel(II), and copper(II), their perchlorate salts crystallize as hexaaquo complexes, for example, Cu(H₂O)₆₂. wikipedia.orgnih.govsigmaaldrich.com In these structures, the perchlorate ions are not directly bonded to the metal center but exist as distinct counterions, allowing for detailed investigation of the hydrated metal ion. wikipedia.org

The preparation of anhydrous metal perchlorates can be challenging due to the strong affinity of metal ions for water. wikipedia.org However, the study of both hydrated and anhydrous forms provides valuable insights into the role of water in coordination complexes. The thermal decomposition of metal perchlorate hydrates often proceeds through the loss of water molecules, followed by the decomposition of the anhydrous perchlorate to the corresponding metal oxide. wikipedia.org

Research Gaps and Future Directions in Thallium(III) Perchlorate Hydrate Research

While the chemistry of thallium(III) and the role of perchlorate ions are individually well-documented, specific research on this compound appears to be less extensive. The existing literature points to several areas where further investigation could be beneficial.

One significant research gap is the detailed structural characterization of this compound. While the structures of many other metal perchlorate hydrates have been determined, leading to a better understanding of their coordination environments, similar detailed crystallographic data for the thallium(III) analogue is not as readily available. rsc.org Such studies would be crucial for understanding the precise coordination of water molecules around the thallium(III) ion and the role of the perchlorate counterion in the crystal lattice.

Further research could also explore the reactivity of this compound as an oxidizing agent in various chemical reactions. Given that the Tl³⁺ ion is a strong oxidizing agent, and the perchlorate ion is non-coordinating, thallium(III) perchlorate could serve as a "pure" source of Tl³⁺(aq) for mechanistic studies of oxidation-reduction reactions in aqueous media. caltech.eduacs.org A patent exists for the preparation of monoaryl thallium(III) perchlorates, indicating its utility as an intermediate. google.com

The potential instability of +3 thallium salts due to their oxidizing properties presents a challenge for some applications. nih.gov Investigating the stability and speciation of thallium(III) perchlorate in aqueous solutions, including under various pH conditions, would provide valuable fundamental data. caltech.edunih.gov This could also extend to exploring its interactions with various organic and inorganic ligands.

Finally, the development of new synthetic routes to high-purity this compound could facilitate more extensive research into its properties and applications. google.com As the chemistry of thallium continues to be explored for new materials and technologies, a deeper understanding of its fundamental compounds like the perchlorate hydrate will be increasingly important. numberanalytics.com

Eigenschaften

CAS-Nummer |

207738-09-8 |

|---|---|

Molekularformel |

Cl3H2O13Tl |

Molekulargewicht |

520.75 g/mol |

IUPAC-Name |

thallium(3+);triperchlorate;hydrate |

InChI |

InChI=1S/3ClHO4.H2O.Tl/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);1H2;/q;;;;+3/p-3 |

InChI-Schlüssel |

DXHAWILRGQHYAE-UHFFFAOYSA-K |

SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Tl+3] |

Kanonische SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Tl+3] |

Piktogramme |

Oxidizer; Acute Toxic; Health Hazard; Environmental Hazard |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of Thallium Iii Perchlorate Hydrate

Preparation Routes for Thallium(III) Perchlorate (B79767)

The synthesis of thallium(III) perchlorate can be achieved through several key methods, starting from either thallium(I) or thallium(III) precursors.

A preferred and efficient method for preparing thallium(III) perchlorate involves the anodic oxidation of a thallium(I) salt solution. google.com Specifically, a solution of thallium(I) perchlorate (TlClO₄), thallium(I) hydroxide (B78521), or thallium(I) carboxylates in 55 to 70% perchloric acid is subjected to anodic oxidation. google.com This process directly yields a solution of thallium(III) perchlorate, Tl(ClO₄)₃. google.com A significant advantage of this electrochemical route is its suitability for recycling thallium(I) salts, which are byproducts of many arylthallium salt reactions. The resulting solution from the anodic oxidation can be directly used for subsequent reactions, such as the thallation of aromatic compounds, without needing to isolate the solid thallium(III) perchlorate. google.com

Thallium(III) perchlorate can also be prepared by the direct reaction of thallium(III) oxide (Tl₂O₃) with aqueous perchloric acid. google.com However, this method presents practical challenges. The dissolution of the dark brown thallium(III) oxide in perchloric acid is notably difficult and slow. homescience.net Reports indicate that even after extended periods, a significant portion of the solid oxide may remain undissolved in the acid. homescience.net Despite this, dissolving Tl₂O₃ in perchloric acid is a recognized, albeit less efficient, pathway to generate thallium(III) perchlorate in solution for use as a reagent. google.com

Synthesis of Organothallium(III) Perchlorate Derivatives

Thallium(III) perchlorate is a key intermediate for the synthesis of various organometallic compounds, particularly monoaryl thallium(III) derivatives.

A process has been developed for creating monoaryl thallium(III) perchlorates that are notably free of isomeric impurities. These compounds serve as valuable intermediates in organic synthesis. google.com

The synthesis involves reacting thallium(III) perchlorate with an aromatic compound and a carboxylic acid in an aqueous perchloric acid medium. The reaction is typically carried out at atmospheric pressure and at temperatures ranging from 0°C to 80°C. google.com The stoichiometry of the reactants is crucial for the success of the synthesis. google.com

Monoaryl Thallium(III) Perchlorate Synthesis

Advanced Purification and Characterization for Synthetic Validation

Following the initial synthesis of thallium(III) perchlorate hydrate (B1144303), rigorous purification and comprehensive characterization are imperative to validate the identity, purity, and structural integrity of the compound. Given the hygroscopic nature of thallium(III) perchlorate hydrate, specialized techniques are required for its purification and handling to prevent decomposition and ensure the isolation of a well-defined product.

Purification by Recrystallization:

A common and effective method for the purification of this compound is recrystallization from an acidic aqueous medium. The crude product is typically dissolved in a minimal amount of warm, dilute perchloric acid. The use of perchloric acid in the recrystallization solvent is crucial as it suppresses the hydrolysis of the thallium(III) ion, which would otherwise lead to the formation of thallium(III) hydroxide or basic thallium(III) perchlorates.

The process involves carefully heating the solution to facilitate the dissolution of the salt. Subsequent slow cooling of the saturated solution allows for the formation of well-defined, white, hygroscopic crystals. The resulting crystals are then separated from the mother liquor, typically by filtration under an inert atmosphere to minimize exposure to ambient moisture. Washing the crystals with a small amount of a cold, non-polar solvent in which the perchlorate salt is insoluble can help remove any residual acidic mother liquor. Due to its sensitivity to moisture, the purified product must be dried and stored in a desiccator over a strong drying agent, such as phosphorus pentoxide.

Spectroscopic Characterization:

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information on the structural components of this compound. These techniques are particularly useful for confirming the presence of the perchlorate anion (ClO₄⁻) and the coordinated water molecules.

The perchlorate anion, belonging to the Td point group in its free state, exhibits characteristic vibrational modes. However, coordination to the thallium(III) cation can lower its symmetry, leading to the splitting of degenerate modes and the activation of otherwise silent modes in the IR and Raman spectra.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong and broad absorption bands associated with the stretching and bending vibrations of the Cl-O bonds in the perchlorate anion, typically in the regions of 1100 cm⁻¹ (ν₃, asymmetric stretch) and 625 cm⁻¹ (ν₄, asymmetric bend). Additionally, broad absorption bands in the region of 3500-3200 cm⁻¹ and around 1630-1600 cm⁻¹ are indicative of the O-H stretching and H-O-H bending vibrations of the water of hydration, respectively. nih.gov The presence of coordinated water is further confirmed by the observation of metal-oxygen stretching vibrations at lower frequencies.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly sensitive to the symmetric stretching vibration (ν₁) of the perchlorate anion, which appears as a strong, sharp peak around 936 cm⁻¹. nih.gov The bending modes (ν₂ and ν₄) are also observable in the Raman spectrum. The presence and nature of the Tl-O bonds involving the aqua ligands can also be probed in the low-frequency region of the Raman spectrum.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (IR) | Typical Wavenumber Range (cm⁻¹) (Raman) | Assignment |

| ν(O-H) | 3500 - 3200 (broad) | Stretching of water molecules | |

| δ(H-O-H) | 1630 - 1600 | Bending of water molecules | |

| ν₃(ClO₄⁻) | ~1100 (very strong, broad) | Asymmetric stretch | |

| ν₁(ClO₄⁻) | ~936 (weak to medium) | ~936 (very strong, sharp) | Symmetric stretch |

| ν₄(ClO₄⁻) | ~625 (strong) | ~625 (weak) | Asymmetric bend |

| ν₂(ClO₄⁻) | IR inactive in Td | ~460 (medium) | Symmetric bend |

Interactive Data Table: Expected Vibrational Bands for this compound Note: Specific peak positions can vary depending on the degree of hydration and the crystalline environment.

Thermal Analysis:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to study the thermal stability and decomposition of this compound. These methods provide quantitative information about the loss of water molecules and the subsequent decomposition of the anhydrous salt.

A typical TGA curve for a hydrated metal perchlorate shows a multi-step weight loss. cmc-concrete.com The initial weight loss, occurring at lower temperatures (typically below 200 °C), corresponds to the dehydration process, where the water of crystallization is released. cmc-concrete.com The number of water molecules can be quantitatively determined from the percentage of weight loss in this step.

Following dehydration, the anhydrous thallium(III) perchlorate will undergo decomposition at higher temperatures. The decomposition of metal perchlorates can be complex and often results in the formation of metal chlorides and the release of oxygen. The DSC curve will show endothermic peaks corresponding to the dehydration and melting processes and exothermic peaks associated with the decomposition of the perchlorate.

| Thermal Event | Typical Temperature Range (°C) | Technique | Observation |

| Dehydration | 100 - 200 | TGA | Weight loss corresponding to water molecules |

| Dehydration | 100 - 200 | DSC | Endothermic peak |

| Decomposition | > 300 | TGA | Significant weight loss due to release of O₂ and Cl₂ |

| Decomposition | > 300 | DSC | Sharp exothermic peak(s) |

Interactive Data Table: Expected Thermal Events for this compound Note: The exact temperatures and decomposition pathways can be influenced by factors such as heating rate and atmosphere.

X-ray Diffraction (XRD):

Single-crystal X-ray diffraction is the most definitive method for the structural characterization of crystalline solids. For this compound, a successful single-crystal XRD analysis would provide precise information on bond lengths, bond angles, coordination geometry around the thallium(III) ion, the arrangement of the perchlorate anions, and the location of the water molecules within the crystal lattice. This technique would unambiguously confirm the stoichiometry and provide a detailed three-dimensional structure of the compound.

Powder X-ray diffraction (PXRD) is a valuable tool for phase identification and for assessing the purity of the bulk crystalline sample. The obtained PXRD pattern of a synthesized sample can be compared to a reference pattern (if available) or to a pattern simulated from single-crystal data to confirm the identity and crystallinity of the product.

Structural Elucidation and Coordination Chemistry of Thallium Iii Perchlorate Hydrate

Aqueous Solution Structure of the Thallium(III) Ion

In aqueous solutions, the thallium(III) ion (Tl³⁺) forms distinct and ordered hydration shells. The high charge density of the Tl³⁺ ion strongly influences the orientation and bonding of the water molecules in its immediate vicinity, creating a structured arrangement that extends beyond the first layer of water molecules.

First Hydration Shell Characterization

The first hydration shell, also known as the inner coordination sphere, consists of water molecules directly bonded to the central thallium(III) ion.

Quantum chemical calculations and ab initio investigations have been employed to determine the structure of the hydrated thallium(III) ion, [Tl(H₂O)ₙ]³⁺. These studies consistently indicate that the thallium(III) ion in an aqueous solution is hexacoordinate, meaning it directly bonds with six water molecules. This arrangement results in the formation of a [Tl(H₂O)₆]³⁺ complex. The geometry of this complex is octahedral, which is a common and stable configuration for hexacoordinate metal ions in solution. libretexts.org

The interaction between the thallium(III) ion and the oxygen atoms of the coordinating water molecules results in specific, measurable bond lengths. The Tl–O bond distance for the hydrated thallium(III) ion has been reported to be 2.236 Å. rsc.org In solid-state compounds that contain the hexaaquathallium(III) ion, the mean Tl–O bond distance is very similar, measured at 2.230 Å. rsc.org The consistency of these values across different states underscores the stability of the Tl-O bond within the first hydration shell.

| Property | Value | Source |

|---|---|---|

| Coordination Number | 6 | |

| Geometry | Octahedral | libretexts.org |

| Tl-O Bond Distance (Aqueous) | 2.236 Å | rsc.org |

| Mean Tl-O Bond Distance (Solid State) | 2.230 Å | rsc.org |

Second Hydration Shell Investigation

Beyond the tightly bound inner sphere, the thallium(III) ion influences a second layer of water molecules. Trivalent metal ions are known to form two well-defined hydration shells. rsc.orgrsc.org

The highly charged Tl³⁺ ion polarizes the six water molecules in its first hydration shell. rsc.org This polarization strengthens their ability to form hydrogen bonds with other water molecules. Consequently, each of the six inner-shell water molecules typically binds to two water molecules in the next layer. rsc.org This leads to a second hydration shell containing approximately 12 water molecules. This structure is analogous to that observed for other trivalent ions, such as aluminum(III), which also feature a second hydration shell with 12 water molecules. rsc.org

The distance from the central thallium(III) ion to the second hydration shell has been investigated using X-ray diffraction techniques. These studies reveal a significant peak in the radial distribution function at a distance of 4.20 Å, which corresponds to the Tl···O distance to the oxygen atoms of the water molecules in the second hydration sphere. rsc.org This well-defined distance indicates a structured arrangement and strong interactions, mediated by hydrogen bonds, between the first and second hydration shells. rsc.org

| Property | Value | Source |

|---|---|---|

| Approximate Water Molecule Count | 12 | rsc.org |

| Inter-sphere Distance (Tl to O in 2nd Shell) | 4.20 Å | rsc.org |

Influence of Perchlorate (B79767) Counterions on Hydration Structure

The hydration structure of thallium(III) is significantly influenced by the presence of perchlorate counterions in aqueous solutions. Perchlorate ions (ClO₄⁻) are generally considered to be weakly coordinating anions. tamu.eduirb.hr Their presence in solution helps to maintain the integrity of the primary hydration sphere around the thallium(III) cation (Tl³⁺) by minimizing the formation of inner-sphere complexes. This allows for the study of the hydrated Tl³⁺ ion, often denoted as [Tl(H₂O)ₙ]³⁺, where 'n' is the coordination number. The large size and low charge density of the perchlorate ion reduce its interaction with the hydrated thallium(III) ion. nih.govnih.gov

In concentrated perchloric acid solutions, the thallium(III) ion is believed to exist as a hydrated species, with water molecules directly coordinated to the metal center. caltech.edu The perchlorate ions remain in the outer coordination sphere, acting as charge-balancing counterions. This is in contrast to solutions containing more strongly coordinating anions, such as chloride, which can displace water molecules from the primary hydration shell to form chloro-thallium(III) complexes. researchgate.net The use of perchlorate salts is therefore crucial for investigating the properties of the aqua ion of thallium(III) itself.

Comparative Analysis with Other Trivalent Metal Aqua Ions (e.g., Indium(III), Gallium(III), Scandium(III))

The chemical properties of thallium(III) are often compared with those of other Group 13 trivalent metal ions, namely indium(III) (In³⁺) and gallium(III) (Ga³⁺), as well as with scandium(III) (Sc³⁺) from Group 3. taylorfrancis.com While Ga(III) and In(III) share many similarities with aluminum(III), Tl(III) exhibits some distinct characteristics. taylorfrancis.com

All these trivalent ions form hydrated cations in aqueous solution. However, the stability and properties of these aqua ions differ. For instance, Ga(III) and In(III) are predominantly found in the +3 oxidation state in aqueous solutions and have a strong affinity for hard oxygen and nitrogen donor ligands. researchgate.net Thallium, on the other hand, is more stable in the +1 oxidation state. taylorfrancis.comquora.com

The ionic radii of these trivalent cations play a significant role in their coordination chemistry. The larger ionic radius of Tl³⁺ compared to Ga³⁺ and In³⁺ can influence the coordination number and the geometry of the aqua ion. While Ga³⁺ and In³⁺ typically form octahedral [M(H₂O)₆]³⁺ complexes in solution, the coordination environment of Tl³⁺ can be more varied. researchgate.net

A comparative analysis of the binding of these metal ions to biological molecules like transferrin has been a subject of study. epa.gov The similar ionic radii of Ga³⁺ and In³⁺ to Fe³⁺ allow them to participate in certain biological processes. researchgate.net

| Ion | Ionic Radius (CN=6, Å) | Predominant Oxidation State in Aqueous Solution |

| Ga³⁺ | 0.62 | +3 taylorfrancis.comresearchgate.net |

| In³⁺ | 0.80 | +3 taylorfrancis.comresearchgate.net |

| Sc³⁺ | 0.745 | +3 |

| Tl³⁺ | 0.885 | +3 (less stable than +1) taylorfrancis.comquora.com |

Note: Ionic radii are approximate values and can vary depending on the coordination number and environment.

Non-Aqueous Solvation of Thallium(III) Perchlorate

The study of thallium(III) perchlorate in non-aqueous solvents provides further insight into its coordination behavior.

Dimethyl Sulfoxide (B87167) (DMSO) Solvation Studies

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that readily solvates metal ions. Studies on the solvation of thallium(III) perchlorate in DMSO have revealed the formation of stable solvated complexes. figshare.comcivilica.com

Crystal Structure Analysis of Solvated Complexes (e.g., Tl(dmso)₆³⁺)

X-ray crystallography studies have successfully determined the crystal structure of the hexakis(dimethyl sulfoxide)thallium(III) perchlorate, Tl(DMSO)₆₃. figshare.comcivilica.com These studies show that the thallium(III) ion is coordinated to six DMSO molecules through their oxygen atoms, forming a [Tl(DMSO)₆]³⁺ cation. figshare.comcivilica.comnih.gov The coordination polyhedron around the thallium(III) atom is an octahedron. figshare.comnih.gov The crystal structure consists of these complex cations and perchlorate anions that balance the charge. figshare.com

Bonding Parameters and Geometric Distortions (e.g., Tl-O bond distances, O-Tl-O bond angles)

In the [Tl(DMSO)₆]³⁺ complex, the Tl-O bond distances are a key parameter. At 295 K, the Tl-O bond distance has been reported to be 2.224(3) Å. figshare.comcivilica.com A low-temperature EXAFS study at 10 K found a similar Tl-O distance of 2.221(4) Å. figshare.com The octahedral TlO₆ core exhibits a compression along the threefold axis, resulting in an O-Tl-O bond angle of 96.20(11)°. figshare.comcivilica.com The Tl-O-S bond angle is approximately 120.7(2)°. figshare.comcivilica.com

These bonding parameters are distinct from those observed in other thallium(III) complexes with different ligands, where Tl-O bond lengths can vary significantly. nih.gov For instance, in some complexes, Tl-O bond lengths can be as long as 2.468 (6) Å to 3.122 (4) Å. nih.gov

| Parameter | Value (from X-ray Crystallography at 295 K) figshare.comcivilica.com | Value (from low-temperature EXAFS at 10 K) figshare.com |

| Tl-O bond distance | 2.224(3) Å | 2.221(4) Å |

| O-Tl-O bond angle | 96.20(11)° | - |

| Tl-O-S bond angle | 120.7(2)° | 120(1)° |

| Tl···S distance | 3.292(2) Å | 3.282(6) Å |

Ligand Exchange Dynamics in Solution

In solution, the ligands surrounding a metal ion can exchange with solvent molecules or other ligands present in the solution. For thallium(III) complexes, ligand exchange dynamics can be quite rapid. diva-portal.org In dimethyl sulfoxide solutions of thallium(III) chloride, for example, fast chemical exchange is observed, leading to a single signal in ²⁰⁵Tl NMR spectroscopy, even though multiple species may be present. diva-portal.org This indicates that the DMSO ligands and any other coordinated species are rapidly exchanging on the NMR timescale. The study of these dynamics is crucial for understanding reaction mechanisms involving thallium(III) complexes in solution.

Crystallographic Analysis of Thallium(III) Perchlorate Hydrate (B1144303) and Related Complexes

The precise crystal structure of Thallium(III) perchlorate hydrate is not extensively detailed in publicly available literature. However, a comprehensive understanding of its probable structural characteristics can be derived from the crystallographic analysis of closely related thallium(III) complexes, particularly those involving oxygen-donor ligands such as nitrate (B79036) and acetate (B1210297) ions. These compounds provide valuable insights into the coordination preferences of the Thallium(III) ion, its typical crystal systems, and the nature of the packing forces that stabilize the crystal lattice.

Unit Cell Parameters and Space Group Determination

While specific unit cell parameters and the space group for this compound are not readily found, detailed crystallographic data for Thallium(III) nitrate trihydrate and Thallium(III) acetate offer a comparative basis.

Thallium(III) Nitrate Trihydrate (Tl(NO₃)₃·3H₂O) is reported to crystallize in the rhombohedral space group R3, within a hexagonal crystal system. iucr.orgwikipedia.org The structure consists of a nine-coordinate thallium center. wikipedia.org This coordination is achieved through three bidentate nitrate ligands and three monodentate water ligands. wikipedia.org

Thallium(III) Acetate (Tl(CH₃COO)₃) exists in both anhydrous and monohydrate forms, each with distinct crystallographic parameters. The anhydrous form crystallizes in the monoclinic system with the space group C2/c. wikipedia.org In this structure, three acetate ions are chelated to each thallium ion. wikipedia.org The monohydrate version of Thallium(III) acetate also adopts a monoclinic crystal system with the same space group, C2/c, but with different unit cell dimensions. wikipedia.org

The following table summarizes the unit cell parameters for these related Thallium(III) complexes:

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Thallium(III) Nitrate Trihydrate | Hexagonal | R3 | 11.821 | 11.821 | 10.889 | 90 | 90 | 120 |

| Anhydrous Thallium(III) Acetate | Monoclinic | C2/c | 15.54 | 8.630 | 7.848 | 90 | 113.92 | 90 |

| Thallium(III) Acetate Monohydrate | Monoclinic | C2/c | 9.311 | 14.341 | 9.198 | 90 | 119.69 | 90 |

Table 1: Unit cell parameters for related Thallium(III) complexes. Data sourced from references iucr.orgwikipedia.orgwikipedia.org.

Based on this comparative data, it is plausible to hypothesize that this compound would likely crystallize in a system of relatively low symmetry, such as monoclinic or orthorhombic, which are common for hydrated salts. The large, weakly coordinating perchlorate anions and the presence of water molecules would significantly influence the crystal packing and resultant unit cell dimensions.

Packing Interactions and Hydrogen Bonding Networks

The stability and three-dimensional arrangement of ionic compounds like this compound in the solid state are governed by a network of intermolecular forces, with hydrogen bonding playing a crucial role, especially in hydrated salts.

In the context of this compound, which is known to be a hexahydrate, an extensive hydrogen-bonding network is expected. lookchem.com The six water molecules per formula unit can act as hydrogen bond donors, forming interactions with the oxygen atoms of the perchlorate anions. lookchem.com Perchlorate anions, in turn, act as hydrogen bond acceptors. This intricate network of hydrogen bonds would link the cationic [Tl(H₂O)ₓ]³⁺ complexes and the ClO₄⁻ anions, creating a stable, three-dimensional crystal lattice.

The study of Thallium(III) nitrate trihydrate provides a concrete example of such interactions. iucr.org In its crystal structure, the three coordinated water molecules are strategically positioned, which is believed to be important for its reactivity as an oxidant in solution. iucr.org The hydrogen atoms of these water molecules are involved in hydrogen bonding, further stabilizing the crystal structure. iucr.org The analysis of bond valences in the Tl(NO₃)₃·3H₂O crystal confirms the proposed hydrogen-bonding scheme. iucr.org

Advanced Spectroscopic and Analytical Characterization Techniques for Thallium Iii Perchlorate Hydrate Systems

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, serves as a powerful tool for probing the molecular vibrations within a system. It is particularly useful for characterizing the interactions between the thallium(III) cation, the perchlorate (B79767) anion, and surrounding water molecules.

Raman spectroscopy is instrumental in studying the hydration and complexation of ions in solution. Studies on analogous systems, such as scandium(III) hydration, reveal that trivalent metal ions can exhibit complex hydration structures. For instance, the scandium(III) ion is surrounded by approximately eight water molecules in two distinct groups. scholaris.ca This level of detail highlights the capability of Raman spectroscopy to probe the coordination environment of metal ions.

In the context of thallium(III), Raman studies have been effectively used to investigate the formation of chloride complexes in aqueous solutions. acs.org While not directly studying the perchlorate system, this research demonstrates the utility of the technique in characterizing the stepwise formation of complexes and identifying the distinct vibrational modes of the species involved. The technique is also applied to understand the behavior of solvated ions in general, providing information on ion-pairing and the influence of the ion on the solvent structure. unito.it

The perchlorate ion itself has characteristic Raman signals that can be monitored. nih.govresearchgate.net Changes in the symmetry of the ClO₄⁻ ion, for instance, can indicate direct coordination to the metal ion, a phenomenon observed in various metal perchlorate systems. unito.it In magnesium perchlorate hexahydrate, Raman peaks below 1500 cm⁻¹ are attributed to the perchlorate ion modes. researchgate.net

| Ion/Complex | Raman Spectroscopy Finding | Reference |

| Scandium(III) | Surrounded by two groups of about eight water molecules in aqueous solution. | scholaris.ca |

| Thallium(III) Chloride Complexes | Used to study the speciation and formation of various chloride complexes in aqueous solution. | acs.org |

| Perchlorate Ion (ClO₄⁻) | Can be detected at low concentrations; changes in its spectrum can indicate interaction with cations. | unito.itnih.gov |

Infrared (IR) spectroscopy complements Raman spectroscopy by providing information on the vibrational modes of molecules, particularly those with a significant dipole moment change. It is highly effective in studying solvated ions and the nature of water in hydration shells. unito.it For instance, studies on various metal perchlorates show characteristic IR absorption bands for the perchlorate anion, which can shift or split upon coordination to a metal ion, indicating a reduction in its symmetry. unito.itrsc.org

IR spectroscopy has also been employed to study thallium(III) chloride complexes in aqueous solution, demonstrating its capacity to identify specific complex species, such as [TlCl₅]²⁻, in the far-infrared region. rsc.org This is analogous to how it could be used to study ion-pairing or complex formation in a thallium(III) perchlorate solution. Furthermore, the technique is valuable for identifying the products of thermal decomposition of hydrated perchlorates, as it can detect changes in the water of hydration and the integrity of the perchlorate anion.

| System | Infrared (IR) Spectroscopy Finding | Reference |

| Transition-Metal Perchlorates | Show characteristic absorption bands for the perchlorate group that are sensitive to coordination. | unito.itrsc.org |

| Thallium(III) Chloride Complexes | Evidence for the existence of [TlCl₅]²⁻ in aqueous solutions from far-infrared spectra. | rsc.org |

| Solvated Ions | Provides insights into the interactions between ions and solvent molecules, including hydrogen bonding. | unito.it |

X-ray Absorption Spectroscopy

X-ray based methods provide direct structural information about the local environment around a specific atom.

EXAFS is a powerful technique for determining the local atomic structure around a central absorbing atom in non-crystalline systems. It provides precise information on bond distances, coordination numbers, and the identity of neighboring atoms. EXAFS studies have been crucial in characterizing the structure of solvated Tl(III) ions. mdpi.com

For the hydrated thallium(III) ion, EXAFS data, in conjunction with other techniques, has established that it exists as a regular octahedral [Tl(H₂O)₆]³⁺ complex in aqueous solution. mdpi.com In the solid state, the hydrated thallium(III) ion also adopts a regular octahedral configuration with a mean Tl–O bond distance of 2.17 Å. mdpi.com EXAFS is broadly applied to study hydrated metal ions, such as lanthanoids, where it has been used to detail the coordination geometry and changes in hydration number across the series. mdpi.comnih.gov

| Ion | Technique | Coordination Geometry | Mean M–O Bond Distance (Å) | Reference |

| Thallium(III) (solid hydrate) | Crystallography | Octahedral | 2.17 | mdpi.com |

| Gallium(III) (solid hydrate) | Crystallography | Octahedral | 1.95 | mdpi.com |

| Indium(III) (solid hydrate) | Crystallography | Octahedral | 2.12 | mdpi.com |

| Scandium(III) (aqueous) | EXAFS | - | 2.185(6) | scholaris.ca |

Large Angle X-ray Scattering (LAXS) is another key technique that provides structural information, such as interatomic distances and coordination numbers, for ions in solution. scholaris.camdpi.com It yields a radial distribution function that describes the probability of finding another atom at a certain distance from a central atom.

LAXS studies have been instrumental in determining the structure of hydrated metal ions in aqueous solution. scholaris.camdpi.com For the hydrated thallium(III) ion, LAXS data confirms the octahedral coordination by six water molecules. mdpi.com The technique has been widely applied to various metal ions, including alkali metals, to determine their M-O bond distances and coordination numbers in aqueous environments. nih.gov While powerful, for weakly hydrated ions, determining the precise number of water molecules can be challenging as the coordination number and thermal disorder factor can be strongly correlated in the data analysis. nih.gov

| Ion | Technique | Mean M–O Bond Distance (Å) | Coordination Number | Reference |

| Thallium(III) (aqueous) | LAXS/EXAFS | ~2.23 | 6 | mdpi.com |

| Sodium (aqueous) | LAXS | 2.43(2) | 6 | nih.gov |

| Potassium (aqueous) | LAXS | 2.81(1) | 7 | nih.gov |

| Rubidium (aqueous) | LAXS | 2.98(1) | 8 | nih.gov |

| Cesium (aqueous) | LAXS | 3.07(1) | 8 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Thallium possesses two NMR-active isotopes, ²⁰³Tl and ²⁰⁵Tl, both with a nuclear spin of 1/2. huji.ac.il This property makes them suitable for high-resolution NMR studies, as they yield relatively narrow signals. The ²⁰⁵Tl isotope is generally preferred due to its higher natural abundance (70.476%) and slightly greater sensitivity compared to ²⁰³Tl. huji.ac.ilnorthwestern.edu

Thallium NMR is characterized by an exceptionally wide chemical shift range, spanning approximately 7000 ppm for Tl(III) compounds. northwestern.edu This large range makes the chemical shift highly sensitive to the electronic environment and coordination around the thallium nucleus. Tl(NO₃)₃ in aqueous solution is often used as an external reference for chemical shift measurements. northwestern.edu Despite its potential, thallium NMR is not as commonly studied as other nuclei because its resonance frequency falls outside the standard range of many NMR probes. huji.ac.il Nevertheless, it remains a powerful technique for investigating the chemistry of thallium compounds, including perchlorate systems, in solution.

| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Relative Sensitivity (¹H=1.00) | Chemical Shift Range (Tl(III)) |

| ²⁰³Tl | 29.524 | 1/2 | 0.18 | ~7000 ppm |

| ²⁰⁵Tl | 70.476 | 1/2 | 0.19 | ~7000 ppm |

Thallium-205 (B1258434) NMR Studies

Thallium possesses two NMR-active nuclei, 203Tl and 205Tl, both with a spin of 1/2, which results in the generation of sharp NMR signals in the absence of oxygen. huji.ac.il Of the two, 205Tl is the preferred nucleus for NMR studies due to its higher natural abundance (70.476%) and greater sensitivity. huji.ac.ilnorthwestern.eduebi.ac.uk Thallium-205 NMR spectroscopy is particularly well-suited for investigating thallium chemistry due to its exceptionally wide chemical shift range, which spans approximately 7000 ppm for Tl(III) compounds and 3000 ppm for Tl(I) compounds. northwestern.edu This broad range allows for sensitive detection of subtle changes in the electronic environment around the thallium nucleus.

For reference, thallium(III) nitrate (B79036) in an aqueous solution is commonly used as an external standard in 205Tl NMR. northwestern.edu While specific 205Tl NMR studies focused solely on thallium(III) perchlorate hydrate (B1144303) are not extensively detailed in readily available literature, the technique is invaluable for probing the coordination sphere of the Tl(III) ion in solution. Changes in the hydration shell, ion pairing with perchlorate anions, or the formation of hydroxo-bridged species would all be expected to produce distinct shifts in the 205Tl NMR spectrum. For instance, increased hydrolysis of the Tl³⁺ ion to species like Tl(OH)²⁺ or Tl(OH)₂⁺ at lower acidities results in a noticeable change in its spectroscopic properties. caltech.edu

Table 1: Nuclear Properties of Thallium Isotopes Relevant to NMR

| Property | 203Tl | 205Tl |

| Natural Abundance (%) | 29.524 | 70.476 northwestern.edu |

| Nuclear Spin (I) | 1/2 | 1/2 northwestern.edu |

| Relative Sensitivity (¹H=1.00) | 0.18 | 0.19 northwestern.edu |

| Resonance Frequency (MHz) at 11.744T | 285.747 | 288.54 northwestern.edu |

This table presents a comparison of the NMR properties of the two naturally occurring thallium isotopes.

Mass Spectrometry for Complex Identification (e.g., perchlorate ion)

Mass spectrometry is a powerful technique for the identification of ionic species in a sample. In the context of thallium(III) perchlorate hydrate, mass spectrometry can be used to confirm the presence of the perchlorate anion (ClO₄⁻). High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a particularly effective method for the detection of perchlorate in various matrices, including milk powder. nih.gov This technique offers high sensitivity and specificity, allowing for quantification at very low levels. nih.gov

In a typical HPLC-MS/MS setup for anion analysis, an ion-exchange column is used for separation, followed by detection using mass spectrometry. nih.gov For perchlorate, the method can achieve limits of quantification in the low µg/kg range. nih.gov While direct mass spectrometry of solid this compound would likely involve thermal decomposition, analysis of its solutions allows for the clear identification of the perchlorate ion.

Thermal Analysis for Hydration State and Decomposition Pathways (e.g., TGA for water content and decomposition products)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for determining the hydration state and understanding the thermal decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about the loss of water molecules and subsequent decomposition.

Ion Chromatography for Anion Analysis

Ion chromatography (IC) is the standard and most widely used method for the analysis of the perchlorate anion. analysis.rsthermofisher.comclu-in.org This technique is highly effective for separating and quantifying perchlorate in various sample matrices, including drinking water and plant extracts. analysis.rsclu-in.org U.S. EPA Method 314.0, for instance, utilizes ion chromatography with a suppressed conductivity detector for perchlorate analysis. analysis.rs

The method involves injecting an aqueous sample into an ion chromatograph, where the anions are separated on a specialized column. The separated ions are then detected by a conductivity detector. For complex samples with high concentrations of other anions like chloride and sulfate, which can interfere with perchlorate detection, various matrix elimination techniques have been developed. thermofisher.comresearchgate.net These methods can significantly improve the detection limits and accuracy of perchlorate analysis. researchgate.net In a quality control setting for thallium(III) perchlorate, ion chromatography would be the primary method to verify the concentration and purity of the perchlorate component.

Table 2: Performance of Ion Chromatography for Perchlorate Detection

| Method | Matrix | Detection Limit (MDL) | Reference |

| U.S. EPA Method 314.0 | Drinking Water | 0.53 µg/L | thermofisher.com |

| U.S. EPA Method 314.1 | Drinking Water | 0.03 µg/L | thermofisher.com |

| U.S. EPA Method 314.2 | Drinking Water | 0.012 - 0.018 µg/L | thermofisher.com |

| IC with Online Preconcentration | High Salinity Water | Not specified | researchgate.net |

This table summarizes the detection limits of various EPA-approved and research-developed ion chromatography methods for perchlorate analysis.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Thallium Speciation

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals and non-metals at very low concentrations. For thallium, ICP-MS is not only used for quantifying the total thallium content but is also a powerful tool for speciation analysis, which involves differentiating between the different oxidation states of thallium, primarily Tl(I) and Tl(III). news-medical.netspeciation.netnih.gov

To perform thallium speciation, ICP-MS is typically coupled with a separation technique like high-performance liquid chromatography (HPLC) or ion chromatography (IC). news-medical.netspeciation.netresearchgate.net The chromatographic step separates the Tl(I) and Tl(III) species, which are then introduced into the ICP-MS for quantification. news-medical.netspeciation.net This is crucial because the toxicity and environmental mobility of thallium depend heavily on its oxidation state. speciation.net For instance, in studies of thallium in environmental and biological samples, IC-ICP-MS has been used to determine that Tl is predominantly present as Tl(I). researchgate.net

Table 3: Example of IC-ICP-MS for Thallium Speciation

| Analyte | Retention Time (s) | Concentration (ng/mL) |

| Tl(III)-DTPA complex | 350 | 24 ± 4 |

| Tl(I) | Not specified | 284 ± 6 |

This table shows example data from an IC-ICP-MS analysis of a seawater sample spiked with Tl(I) and Tl(III) standards, demonstrating the technique's ability to separate and quantify the different species. news-medical.net

Voltammetric Techniques for Electrochemical Characterization (e.g., Differential Pulse Anodic Stripping Voltammetry)

Voltammetric techniques are a suite of electrochemical methods used to study the redox behavior of chemical species. For thallium analysis, differential pulse anodic stripping voltammetry (DPASV) is a particularly sensitive and widely used technique. researchgate.netacs.orgnih.gov It allows for the determination of trace levels of thallium in various samples, including water and biological materials. researchgate.net

The DPASV method for thallium typically involves two steps. First, Tl(I) ions in the sample are pre-concentrated by reduction onto a working electrode, such as a hanging mercury drop electrode or a bismuth film electrode, at a specific potential. researchgate.netmdpi.com In the second step, the potential is scanned in the positive direction, which causes the deposited thallium to be stripped (oxidized) back into the solution, generating a current peak. The height of this peak is proportional to the concentration of thallium in the sample. mdpi.com The use of complexing agents like EDTA or DTPA can help to eliminate interferences from other metal ions such as lead and cadmium. researchgate.netnih.gov This technique can achieve very low detection limits, on the order of ng/mL or even lower. researchgate.netmdpi.com

Table 4: Comparison of Voltammetric Methods for Thallium Determination

| Technique | Electrode | Supporting Electrolyte | Detection Limit | Reference |

| DPASV | Hanging Mercury Drop | DTPA/Acetate (B1210297) Buffer | 0.7 ng/mL | researchgate.net |

| DPASV | Bismuth-Plated Gold Microelectrode Array | Acetate Buffer | 8 x 10⁻¹¹ mol/L | mdpi.com |

| CSV | Platinum Electrode | Alkaline Medium | Not specified | tandfonline.com |

This table compares different voltammetric techniques and their performance characteristics for the determination of thallium.

Reaction Kinetics and Mechanistic Pathways Involving Thallium Iii Perchlorate Hydrate

Electron Transfer Reactions

Oxidation of Sulfanilic Acid in Acidic Media

Reductive Pathways of Thallium(III)

While thallium(III) is a powerful oxidant, its reduction to the more stable thallium(I) state is a key feature of its chemistry. The mechanisms of these reductions can vary depending on the reducing agent and the reaction conditions.

The reduction of thallium(III) by hypophosphite in an aqueous perchloric acid solution is a well-studied reaction. mdpi.comrsc.org The stoichiometry of the reaction is:

Tl³⁺ + H₃PO₂ + H₂O → Tl⁺ + H₃PO₃ + 2H⁺ mdpi.com

The reaction kinetics indicate that the rate is first order with respect to both thallium(III) and hypophosphite concentrations. mdpi.com Interestingly, the rate is independent of the hydrogen ion concentration over a certain range. A key feature of this reaction is the evidence for the formation of a complex between the thallium(III) ion and hypophosphorous acid prior to the redox step. mdpi.com The presence of chloride ions has a catalytic effect on the reaction rate, which is attributed to the formation of more reactive chlorothallium(III) complexes. rsc.org

Table 3: Rate Law for the Reduction of Thallium(III) by Hypophosphite

| Rate Law | k[Tl(III)][H₃PO₂] |

| Effect of [H⁺] | No significant effect in certain acidic ranges |

| Effect of [Cl⁻] | Catalytic |

This table outlines the empirical rate law and the influence of hydrogen and chloride ions on the reaction rate. mdpi.comrsc.org

The reduction of thallium(III) to thallium(I) is a two-electron process. However, there is substantial evidence to suggest that this can occur in two single-electron steps, involving the formation of a transient thallium(II) intermediate. The intervention of Tl(II) has been proposed in various oxidation reactions carried out by thallium(III). mdpi.com The detection of this intermediate is challenging due to its high reactivity and short lifetime. However, kinetic data and product analysis in certain reactions provide indirect evidence for its existence. The postulation of a Tl(II) intermediate helps in explaining the observed kinetics and reaction products in several redox systems involving thallium(III).

Catalytic Reaction Mechanisms

Beyond its role as a stoichiometric oxidant, thallium(III) compounds can also function as catalysts, particularly as Lewis acids in organic transformations.

Thallium(III) salts, with the trivalent thallium ion possessing a high charge density, can act as effective Lewis acids. They can coordinate to lone pairs of electrons on heteroatoms in organic molecules, thereby activating them towards nucleophilic attack. While a wide range of thallium(III) salts are utilized in organic synthesis, specific examples detailing the use of thallium(III) perchlorate (B79767) hydrate (B1144303) as a Lewis acid catalyst for transformations such as acetalization or Michael additions are not extensively documented in the reviewed literature.

However, the general principle of Lewis acid catalysis by thallium(III) compounds is well-established. For instance, other thallium(III) salts like thallium(III) nitrate (B79036) have been noted for their Lewis acidic character, promoting various organic reactions. slideshare.net These reactions typically involve the activation of a carbonyl group or another electrophilic center by the thallium(III) ion. The perchlorate anion is a very weakly coordinating anion, which in principle should enhance the Lewis acidity of the thallium(III) cation. Despite this, the strong oxidizing nature of thallium(III) can often lead to competing oxidation reactions, which may limit its applicability as a general Lewis acid catalyst in certain transformations. Further research is required to fully explore the potential of thallium(III) perchlorate hydrate as a selective Lewis acid catalyst in organic synthesis.

Ligand Exchange Kinetics and Complexation Studies

The dynamic nature of thallium(III) complexes in solution, particularly concerning ligand exchange and the influence of various ions, has been a subject of detailed kinetic and spectroscopic investigation.

The presence of chloride ions significantly impacts the reactivity of thallium(III) in solution. In acidic perchlorate media, thallium(III) exists as hydrated ions. However, the addition of chloride ions leads to the formation of various chlorothallium(III) complexes. tsijournals.com These complexes can exhibit different reactivity patterns compared to the aquated thallium(III) ion. tsijournals.com For instance, in the oxidation of certain substrates, the formation of chlorothallium(III) complexes can alter the reaction rate. tsijournals.comresearchgate.net The rate of exchange between the two oxidation states of thallium (Tl(I) and Tl(III)) has been found to be first order in both thallous and thallic concentrations and is influenced by chloride concentration, indicating that the reaction proceeds through electron transfer between chloride complexes. researchgate.net The effect of sodium chloride on reaction kinetics has been studied by varying its concentration, keeping other reactants at a fixed concentration. tsijournals.com

Novel heteronuclear complexes featuring a direct platinum-thallium bond have been synthesized and characterized. diva-portal.org The formation of these Pt-Tl bonded complexes has been confirmed in both solution and solid states using multinuclear NMR (¹⁹⁵Pt, ²⁰⁵Tl, ¹³C, and ¹H), Raman spectroscopy, and X-ray diffraction. diva-portal.org For example, complexes with the general formula [(NC)₅Pt-Tl(L)n] (where L can be various nitrogen-donor ligands) have been synthesized. diva-portal.org The synthesis often involves the reaction of a platinum(II) precursor with a thallium(III) salt, such as thallium(III) perchlorate, in the presence of appropriate ligands. The resulting Pt-Tl cluster complexes can exhibit interesting structural features, such as a tetrahedral Pt₃Tl unit. rsc.org The thallium(I) units in some of these clusters are susceptible to displacement by halide ions. rsc.org Computational studies using relativistic density functional theory have been employed to investigate the NMR parameters of these platinum-thallium bonded complexes, providing insights into the exceptionally large metal-metal coupling constants. nih.gov

The dynamic behavior of ligands in thallium(III) complexes has been extensively studied using NMR spectroscopy, particularly ³¹P and ²⁰⁵Tl NMR. researchgate.netunito.it In aqueous solutions, thallium(III) can form stable complexes with various ligands, such as diethylenetriaminopentakis(methylenephosphonic acid) (DTPP). researchgate.net Studies have shown that in such complexes, the ligands can be non-labile on the NMR timescale, as evidenced by the observation of spin-spin coupling between the phosphorus-31 or carbon-13 nuclei of the ligand and the thallium-205 (B1258434) nucleus. researchgate.net For instance, in a biscomplex of thallium(III) with a phosphonic acid-containing ligand, one of the ligand anions was found to be tetradentate and non-labile. researchgate.net

The study of complexation between thallium(III) and DTPP revealed the formation of complexes that are highly stable on the NMR time scale, with all five phosphonic groups of the DTPP ligand involved in coordination. researchgate.net The chemical shifts and coupling constants observed in the NMR spectra provide valuable information about the structure and stoichiometry of the complexes formed in solution. diva-portal.orgunito.it The large chemical shift range of ²⁰⁵Tl NMR makes it a sensitive probe for studying the chemical environment around the thallium nucleus. northwestern.educnr.it

Interactive Data Table: Selected Research Findings

| Study Focus | Key Finding | Methodology | Reference |

|---|---|---|---|

| Chloride Ion Effects | The rate of exchange between Tl(I) and Tl(III) is influenced by chloride concentration, proceeding via electron transfer between chloride complexes. | Kinetic studies in perchloric acid-sodium perchlorate mixtures. | researchgate.net |

| Pt-Tl Bond Formation | Synthesis and characterization of novel heteronuclear complexes with unsupported Pt-Tl bonds. | Multinuclear NMR, Raman spectroscopy, X-ray diffraction. | diva-portal.org |

| Ligand Dynamics | In Tl(III)-DTPP complexes, ligands are highly stable and non-labile on the NMR timescale, with all phosphonic groups coordinating to the metal center. | ³¹P NMR spectroscopy. | researchgate.net |

| Pt₃Tl Cluster Complexes | Thallium(I) units in Pt₃Tl clusters can be displaced by halide ions. | Chemical synthesis and structural analysis. | rsc.org |

Theoretical and Computational Chemistry Approaches to Thallium Iii Perchlorate Hydrate Systems

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to solve the electronic structure of molecules, providing detailed information about geometry, bonding, and energetics.

The primary species of interest in an aqueous solution of thallium(III) perchlorate (B79767) is the hexaaquathallium(III) ion, [Tl(H₂O)₆]³⁺. Experimental evidence confirms that the thallium(III) ion is coordinated by six water molecules in both the solid perchlorate salt and in aqueous solution.

Computational geometry optimizations using methods like Hartree-Fock or DFT are employed to predict the stable structure of this aqua ion. These calculations aim to find the lowest energy arrangement of the atoms, providing key structural parameters. For the [Tl(H₂O)₆]³⁺ complex, calculations would typically predict an octahedral arrangement of the six water molecules around the central thallium ion. Key parameters derived from these models, such as the Tl-O bond length, are critical for validating the computational method against experimental data obtained from techniques like X-ray diffraction. While specific DFT geometry optimizations for [Tl(H₂O)₆]³⁺ are not extensively detailed in the reviewed literature, related studies on other Tl(III) complexes provide insight. For instance, DFT calculations have been used to determine Tl(III)-O bond distances in other coordination environments, which serve as a benchmark for the expected bond lengths in the aqua ion.

Table 6.1: Representative Structural Parameters for Hexahydrated Trivalent Ions

| Ion Complex | Method | Coordination Number | M-O Bond Length (Å) |

| [Tl(H₂O)₆]³⁺ | Experimental | 6 | ~2.22 |

| [Bi(H₂O)₉]³⁺ | QMCF-MD | 9 | 2.51 |

Note: The Tl-O bond length is based on experimental data for the solvated ion and solid-state structures. The Bi(III) data is from ab initio molecular dynamics simulations and is provided for comparison as an isoelectronic ion.

The electronic structure of the [Tl(H₂O)₆]³⁺ ion is fundamental to understanding its chemical behavior. The thallium atom has an atomic number of 81, with a ground-state electron configuration of [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p¹. In the +3 oxidation state, it loses the three outermost valence electrons (two 6s and one 6p), resulting in a Tl³⁺ ion with a closed-shell electron configuration of [Xe] 4f¹⁴ 5d¹⁰ .

This closed-shell configuration means the ion itself has no unpaired d-electrons, distinguishing it from many transition metal aqua ions. The bonding between the Tl³⁺ ion and the six water ligands in the [Tl(H₂O)₆]³⁺ complex can be described as a coordinate covalent or donor-acceptor interaction. DFT and Natural Bond Orbital (NBO) analysis are used to elucidate this. The oxygen atom of each water molecule donates a lone pair of electrons into the empty valence orbitals of the Tl³⁺ ion (primarily the 6s and 6p orbitals) to form six Tl-O sigma (σ) bonds. Because the 5d orbitals are filled and relatively contracted, their participation in bonding is less significant compared to typical d-block transition metals, where d-orbital splitting dictates many of the complex's properties.

Molecular Dynamics Simulations of Solvation

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For thallium(III) perchlorate hydrate (B1144303), MD simulations can model the behavior of the [Tl(H₂O)₆]³⁺ ion and its interactions with the surrounding water molecules and perchlorate counter-ions.

While specific, extensive classical MD studies focused solely on aqueous Tl³⁺ are not widely reported, the methodology can be understood from simulations of chemically similar heavy trivalent ions, such as the isoelectronic Bismuth(III) ion (Bi³⁺). High-level ab initio MD simulations, such as the Quantum Mechanical Charge Field Molecular Dynamics (QMCF-MD) method, have been applied to study Bi³⁺ in water. researchgate.netresearchgate.net

This type of simulation involves several key steps:

Force Field Development: A force field, which defines the potential energy of the system based on the positions of its particles, is established. For simple ions, this includes terms for electrostatic interactions and van der Waals forces. In ab initio MD, forces are calculated on-the-fly using quantum mechanics.

System Setup: A simulation box is created containing the central ion (e.g., Tl³⁺), counter-ions (ClO₄⁻), and a large number of water molecules to represent the bulk solvent.

Simulation Run: The simulation proceeds by solving Newton's equations of motion for every atom, allowing the system to evolve over time (typically nanoseconds).

From these simulations, several important properties of solvation are extracted:

Radial Distribution Function (RDF): This function, g(r), describes the probability of finding a water molecule at a certain distance from the central ion. The position of the first peak in the Tl-O RDF corresponds to the most probable Tl-O bond distance in the first hydration shell.

Coordination Number: By integrating the RDF up to its first minimum, the average number of water molecules in the first hydration shell can be calculated. For Tl³⁺, this is expected to be six.

Solvent Dynamics: MD simulations can also reveal the dynamics of the hydration shell, such as the average residence time of a water molecule in the first shell and the mechanisms (associative or dissociative) of water exchange with the bulk solvent.

For the isoelectronic Bi³⁺ ion, QMCF-MD simulations show a coordination number of 9 with a Bi-O distance of 2.51 Å, indicating that while Tl³⁺ and Bi³⁺ are isoelectronic, structural differences in hydration can arise. researchgate.netresearchgate.net

Prediction of Formation Constants and Redox Potentials

Computational chemistry provides a framework for predicting thermodynamic properties like formation constants and redox potentials, which are crucial for understanding the chemical reactivity of thallium(III) in solution. researchgate.netyoutube.com

The prediction of these properties typically relies on calculating the Gibbs free energy change (ΔG) for the reaction of interest using a thermodynamic cycle, often called a Born-Haber cycle.

Formation Constants: The formation constant (K) of a complex, such as [TlCl(H₂O)₅]²⁺, is related to the standard Gibbs free energy of the formation reaction (Tl³⁺(aq) + Cl⁻(aq) ⇌ [TlCl]²⁺(aq)). The ΔG of this reaction in solution can be calculated by breaking it down into gas-phase energies and solvation energies, which are computed separately.

Gas-Phase Energy Calculation: The structures of the reactants and products are optimized using DFT to find their minimum energies. The energy difference gives the gas-phase reaction energy.

Solvation Free Energy: The free energy change associated with transferring each species from the gas phase into the aqueous solvent is calculated. This is often done using a Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium.

Total Free Energy Change: The ΔG of the reaction in solution is the sum of the gas-phase energy change and the difference in solvation energies between products and reactants.

Redox Potentials: The standard redox potential (E°) of a half-reaction, such as the Tl³⁺ + 2e⁻ → Tl⁺ reaction, is directly related to the Gibbs free energy change of that reaction (ΔG° = -nFE°). The experimental standard potential for this couple is +1.25 V. Computational methods aim to reproduce this value by calculating the ΔG° of the reaction.

The thermodynamic cycle for calculating the redox potential involves:

Gas-Phase Ionization/Affinity: The energy change for the reduction in the gas phase (Tl³⁺(g) + 2e⁻ → Tl⁺(g)) is calculated using a high-level quantum mechanical method.

Solvation Energies: The free energies of solvation for both the oxidized (Tl³⁺) and reduced (Tl⁺) species are calculated using a continuum solvent model.

Combining the Steps: The ΔG° for the reduction in solution is calculated by combining the gas-phase energy change and the solvation energies. This value is then converted to the standard potential (E°) relative to a reference electrode, like the Standard Hydrogen Electrode (SHE), whose absolute potential must also be calculated or estimated.

Accurate prediction of these values is computationally demanding and sensitive to the level of theory, basis set, and solvation model used. researchgate.netresearchgate.net However, these methods are invaluable for screening potential ligands or estimating the stability of species that are difficult to measure experimentally. scispace.com

Advanced Applications of Thallium Iii Perchlorate Hydrate in Synthetic Organic Chemistry

Oxidative Transformations in Organic Synthesis

Thallium(III) perchlorate (B79767) hydrate (B1144303) is recognized for its capacity to effect a range of oxidative transformations on diverse organic substrates. Its reactivity, influenced by the highly oxidizing nature of the Tl(III) ion and the non-coordinating perchlorate anion, allows for unique chemical conversions.

Functionalization of Alkenes and Aromatic Compounds

The functionalization of carbon-carbon double bonds in alkenes and the modification of stable aromatic systems are cornerstone transformations in organic synthesis. Thallium(III) perchlorate has demonstrated utility in this domain, particularly in the oxidation of phenolic compounds and in specific rearrangement reactions.

Alkene Cyclization

Conversion of Alkylphenols to p-Quinols

A notable application of thallium(III) perchlorate is the efficient oxidation of p-alkylphenols to their corresponding p-quinols. This transformation is of synthetic importance as p-quinols are valuable intermediates in the synthesis of various natural products and other biologically active molecules. The reaction is typically carried out in an aqueous perchloric acid medium.

The oxidation of various p-alkylphenols with thallium triperchlorate has been shown to produce p-quinols in good yields.

| Starting Material (p-Alkylphenol) | Product (p-Quinol) |

| p-Cresol | 2-Methyl-p-benzoquinol |

| 2,4-Dimethylphenol | 2,6-Dimethyl-p-benzoquinol |

| p-tert-Butylphenol | 2-tert-Butyl-p-benzoquinol |

Oxidative Rearrangements (e.g., α-methoxystyrene derivatives)

Thallium(III) salts are known to induce oxidative rearrangements in a variety of olefinic compounds. In the context of thallium(III) perchlorate, it has been demonstrated to be a highly effective reagent for the oxidative rearrangement of flavanones, particularly those bearing electron-withdrawing groups. In such cases, the reaction can proceed to yield the rearranged isoflavone (B191592) product in yields greater than 90%.

While this demonstrates the potential of thallium(III) perchlorate in mediating oxidative rearrangements, specific studies detailing the oxidative rearrangement of α-methoxystyrene derivatives using thallium(III) perchlorate hydrate are not currently available in the surveyed scientific literature.

Synthesis of Carbonyl Compounds from Oximes

The regeneration of carbonyl compounds from their corresponding oximes is a crucial transformation in organic synthesis, often employed as a deprotection strategy. Thallium(III) salts have been listed among the various reagents capable of effecting this conversion. However, detailed research findings, including reaction conditions and yields specifically for the use of this compound in the synthesis of carbonyl compounds from oximes, are not well-documented in the available literature. General methods for oxime deprotection often involve other thallium(III) salts or alternative oxidative reagents.

Oxidative Esterification

Currently, there is a lack of specific research findings detailing the application of this compound for oxidative esterification in synthetic organic chemistry. While other metal perchlorates, such as iron(III) perchlorate, have been documented as catalysts for the synthesis of aryl esters via oxidative esterification, similar reactivity for this compound has not been prominently reported in the reviewed literature. sigmaaldrich.com The focus of Thallium(III) salts in organic oxidation reactions appears to be centered on other transformations.

Utility as a Specific Reagent and Catalyst in Specialized Reactions

This compound is recognized as a potent two-electron oxidizing agent and has been employed as a specific reagent in various kinetic and mechanistic studies of organic reactions. tsijournals.comtsijournals.com Its utility is particularly noted in reactions where a controlled, two-electron transfer is required. However, it is important to distinguish its role as a stoichiometric oxidant from that of a catalyst. In many documented reactions, this compound itself is consumed during the reaction and is therefore a reagent, not a catalyst. Often, other species, such as transition metal complexes, are used to catalyze reactions where Thallium(III) perchlorate serves as the terminal oxidant. tsijournals.comtsijournals.com

One of the well-studied applications of Thallium(III) perchlorate is in the oxidation of various organic substrates in an acidic medium. For instance, the kinetics and mechanism of the oxidation of sulfanilic acid by Thallium(III) in an acid perchlorate medium have been investigated. tsijournals.comtsijournals.com In this reaction, Thallium(III) perchlorate acts as the primary oxidant. The reaction exhibits first-order kinetics with respect to the oxidant, while the order with respect to sulfanilic acid is more complex. tsijournals.com The rate of the reaction is observed to be retarded by an increase in the concentration of hydrogen ions. tsijournals.com

The proposed mechanism for the oxidation of sulfanilic acid involves the formation of a complex between the Thallium(III) species and the sulfanilic acid molecule, which then decomposes in a rate-determining step to yield the products. tsijournals.com The stoichiometry of this reaction shows that one mole of sulfanilic acid reacts with two moles of Thallium(III). tsijournals.com The final oxidation product of sulfanilic acid in this reaction has been identified as N-hydroxylaminobenzene-4-sulphonic acid. tsijournals.com

The kinetic data for the Ruthenium(III) chloride catalyzed oxidation of sulfanilic acid by Thallium(III) perchlorate in an acid perchlorate medium is presented below. Although Ru(III) is the catalyst, this study provides insight into the behavior of Tl(III) perchlorate as an oxidant under these conditions.

Table 1: Effect of Reactant Concentration on the Initial Rate of Oxidation of Sulfanilic Acid at 35°C

| [Tl(III)] (mol dm⁻³) | [Sulfanilic Acid] (mol dm⁻³) | [H⁺] (mol dm⁻³) | Initial Rate (ki, mol dm⁻³ s⁻¹) |

| 1.0 x 10⁻³ | 5.0 x 10⁻³ | 0.5 | Data not available |

| 2.0 x 10⁻³ | 5.0 x 10⁻³ | 0.5 | Data not available |

| 3.0 x 10⁻³ | 5.0 x 10⁻³ | 0.5 | Data not available |

| 4.0 x 10⁻³ | 5.0 x 10⁻³ | 0.5 | Data not available |

| 5.0 x 10⁻³ | 5.0 x 10⁻³ | 0.5 | Data not available |

| 2.0 x 10⁻³ | 1.0 x 10⁻² | 0.5 | Data not available |

| 2.0 x 10⁻³ | 2.0 x 10⁻² | 0.5 | Data not available |

Note: Specific rate constants were not provided in the source material, hence the "Data not available" entries. The study did confirm a first-order dependence on Thallium(III) concentration. tsijournals.com

Furthermore, the influence of temperature on the reaction rate has been studied, allowing for the determination of activation parameters.

Table 2: Activation Parameters for the Oxidation of Sulfanilic Acid by Thallium(III) Perchlorate

| Parameter | Value |

| Energy of Activation (Ea) | (37.61 ± 0.3) kJ mol⁻¹ |

| Entropy of Activation (ΔS‡) | (-157.9 ± 1.6) J K⁻¹ mol⁻¹ |

These parameters were calculated using the Eyring equation from rate constants determined at 35°C, 40°C, and 45°C. tsijournals.com

While this compound itself is not typically described as a catalyst, other thallium(III) salts, such as thallium(III) nitrate (B79036) and thallium(III) trifluoroacetate (B77799), are known to be effective reagents for a range of oxidative transformations in organic synthesis. These include the oxidation of alkenes, alkynes, and ketones. slideshare.netwikipedia.org For example, thallium(III) nitrate in methanol (B129727) can oxidize alkenes to yield 1,2-glycol dimethyl ethers or carbonyl compounds. slideshare.net Thallium(III) trifluoroacetate is a reagent used for the difunctionalization of alkenes and for direct reactions with arenes to form organothallium(III) derivatives. wikipedia.org These examples with other thallium(III) salts underscore the general utility of the Tl(III) ion as a powerful oxidant in organic chemistry.

Environmental Speciation and Transformation Dynamics of Thallium Iii in Perchlorate Containing Systems

Biogeochemical Cycling and Redox Transformations of Thallium(III)

The biogeochemical cycling of thallium is heavily influenced by redox transformations between the more stable Tl(I) and the more reactive Tl(III) states. acs.org In aqueous systems, Tl(I) is generally more soluble and mobile, whereas Tl(III) is prone to hydrolysis and precipitation, forming Tl(OH)₃, one of the least soluble metal hydroxides. mdpi.comtandfonline.comnih.gov This dynamic interplay is critical for predicting how thallium is distributed and behaves in the environment. acs.org

Sunlight-Mediated Reduction Processes

Sunlight plays a significant role in the environmental fate of Tl(III), primarily by promoting its reduction to Tl(I). researchgate.netrawdatalibrary.netacs.orgnih.gov This process is particularly influenced by the presence of natural organic matter (NOM), such as fulvic acids. researchgate.netrawdatalibrary.netacs.orgnih.gov

Research on Tl(III) reduction in the presence of Suwannee River fulvic acid (SRFA) under simulated solar irradiation reveals several key mechanisms:

Interconversion with Thallium(I) Species

The interconversion between Tl(III) and Tl(I) is a central aspect of thallium's environmental chemistry. While Tl(I) is the more thermodynamically stable and predominant species in most aquatic environments, various processes can oxidize it to Tl(III). acs.orgpublish.csiro.au Conversely, Tl(III) is readily reduced back to Tl(I).

The redox transformation is influenced by several factors:

The disproportionation of the intermediate Tl(II) species (2Tl²⁺ → Tl⁺ + Tl³⁺) is a diffusion-controlled reaction that also contributes to the interconversion dynamics. rsc.org

Methodological Challenges in Thallium(III) Speciation Analysis

The accurate determination of Tl(III) in environmental samples is fraught with challenges, primarily due to its low concentrations relative to Tl(I) and its inherent instability. researchgate.netnih.gov

Sample Preparation and Preservation Effects (e.g., freezing, drying, UV irradiation)

Key findings from studies on sample handling include:

Effects of Preservation Methods on Thallium Speciation

| Preservation Method | Observed Effect on Tl(III) | Context/Sample Matrix | Reference |

|---|---|---|---|

| Freezing | Causes significant changes in speciation | Plant tissues (Sinapis alba L.) | nih.gov |

| Drying | Causes significant changes in speciation | Plant tissues (Sinapis alba L.) | nih.gov |

| UV Irradiation | Causes disintegration/reduction (up to 90%) of Tl(III)-DTPA complex | In the presence of a plant matrix | nih.gov |

| Acidification | Not suitable; alters species equilibrium | General recommendation for speciation analysis | speciation.net |

| Storage at -80°C | Concentrations stable for up to 360-521 days | Human and rat plasma | nih.gov |

Matrix Interferences in Environmental Samples

Matrix interference refers to the effects of all other components in a sample, apart from the analyte of interest, on the measurement signal. arborassays.com These effects are a major source of inaccuracy in trace element analysis. arborassays.comresearchgate.net

Common sources of interference in thallium analysis include:

Common Matrix Interferences in Thallium Analysis

| Interfering Component | Analytical Technique Affected | Nature of Interference | Mitigation Strategy | Reference |

|---|---|---|---|---|

| Iron (Fe) | ICP-AES | Spectral overlap near the thallium resonance line | Use of high-resolution instruments (HR-CS-AAS) | researchgate.net |

| Sulfur-containing molecules | AAS | Spectral interference in the vicinity of the Tl analytical line | Methodical investigation and correction | researchgate.net |

| High salt content (Na, Ca, K) | ICP-MS | Signal suppression (matrix effect) | Sample dilution | nih.gov |

| Organic Compounds (e.g., humic acids) | Various | Complexation with Tl ions, altering measured concentration | Sample mineralization (e.g., advanced oxidation processes) | researchgate.net |

Complexation Effects on Thallium(III) Mobility and Bioavailability

The mobility and bioavailability of thallium in the environment are strongly influenced by its speciation, particularly through complexation with various ligands. Tl(I) is generally mobile in aqueous solutions, but Tl(III) mobility is more complex. researchgate.net While Tl(III) is less bioavailable in its free ionic form due to its tendency to hydrolyze and precipitate, complexation can alter this behavior. nih.gov

The formation of these various complexes is a critical factor in determining whether Tl(III) is sequestered in sediments and soils or remains mobile in the water column, ultimately affecting its potential uptake by organisms. nih.gov

Role of Complexing Agents (e.g., DTPA)

The trivalent thallium ion (Tl³⁺) is a strong Lewis acid and readily hydrolyzes in aqueous solutions. The presence of strong complexing agents, such as diethylenetriaminepentaacetic acid (DTPA), can significantly influence the speciation and stability of Tl(III) in the environment.

In perchlorate (B79767) media, Tl(III) can form stable complexes with DTPA. Studies using electrospray ionization mass spectrometry (ESI-MS) have shown that Tl(III) forms distinct complexes with DTPA at a pH of 8. researchgate.netnih.gov The formation of the Tl(III)-DTPA complex is a key factor in analytical methods for Tl(III) speciation, as it stabilizes the otherwise unstable Tl(III) ion, allowing for its separation and quantification. researchgate.net The stability of the Tl(III)-DTPA complex is pH-dependent, with formation being favorable in neutral to slightly alkaline conditions. researchgate.netnih.gov In acidic solutions, the complex may be less stable due to the protonation of the DTPA ligand.